Elzasonan
Description
Contextualization of Serotonergic System Modulation in Central Nervous System Disorders
The serotonergic system, modulated by the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), plays a crucial role in regulating a wide range of physiological and psychological functions, including mood, cognition, and behavior bmbreports.orgmdpi.com. Dysregulation of this system has been implicated in the pathophysiology of various central nervous system (CNS) disorders, such as major depressive disorder (MDD) and obsessive-compulsive disorder (OCD) researchgate.netwikipedia.orgresearchgate.net. Consequently, modulating the activity of serotonin receptors has been a significant strategy in the development of psychotropic medications bmbreports.orgresearchgate.net. Serotonin receptors belong to the G protein-coupled receptor (GPCR) superfamily and comprise 12 subtypes categorized into seven families (5-HT1 to 5-HT7), each with distinct signaling mechanisms and tissue distribution bmbreports.orgnih.gov. The complexity of serotonergic neurotransmission arises partly from the co-expression of multiple 5-HT receptor subtypes on individual cells, which can exert complementary or opposing effects researchgate.net.
Elzasonan as a Research Compound in 5-Hydroxytryptamine Receptor Antagonism
This compound (also known by its code name CP-448,187) has been identified as a research compound characterized by its selective antagonism of specific 5-hydroxytryptamine receptors, notably the 5-HT1B and 5-HT1D subtypes wikipedia.orgresearchgate.netiiab.me. These receptor subtypes are predominantly inhibitory and are involved in regulating neurotransmitter release and neuronal activity bmbreports.org. The 5-HT1B receptor, found in the CNS and peripheral vasculature, regulates neurotransmitter release and vasoconstriction bmbreports.orgwikipedia.org. The 5-HT1D receptor shares high sequence homology with the 5-HT1B receptor and is also associated with migraine physiology bmbreports.org. By selectively blocking these autoreceptors, this compound was hypothesized to enhance serotonergic neurotransmission, particularly in brain regions like the hippocampus and prefrontal cortex, which are critical for mood regulation researchgate.netwikipedia.org.
Historical Trajectory of this compound within Drug Discovery Programs for Neurological Research
This compound was under investigation by Pfizer for the potential treatment of depression wikipedia.orgiiab.me. Its development reached a maximum clinical trial phase of II nih.gov. The rationale behind its investigation was based on the hypothesis that augmenting serotonergic signaling through the blockade of inhibitory autoreceptors could offer an enhanced therapeutic approach for psychiatric disorders researchgate.netwikipedia.org. This compound was also explored for its potential in treating obsessive-compulsive disorder wikipedia.orgmedkoo.com. However, development of this compound was discontinued, potentially due to insufficient efficacy researchgate.netwikipedia.org. Despite the discontinuation of its clinical development, this compound's research trajectory highlights the ongoing efforts in drug discovery to target specific components of the serotonergic system for the treatment of CNS disorders researchgate.netnih.govdeloitte.com. The challenges encountered in the clinical development of compounds like this compound underscore the complexities inherent in translating preclinical findings into effective treatments for neurological conditions deloitte.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3OS/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17/h2-7,14-15H,8-13H2,1H3/b21-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMPSWMHXUWSK-STZFKDTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047277 | |
| Record name | Elzasonan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361343-19-3 | |
| Record name | Elzasonan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361343193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elzasonan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELZASONAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933PJL964R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Elzasonan
Chemical Synthesis Pathways of Elzasonan
The chemical synthesis of complex organic molecules like this compound typically involves a sequence of carefully orchestrated reactions to assemble the target structure from simpler precursors. While a specific comprehensive synthesis pathway for this compound was not detailed in the examined literature, the structural features suggest potential synthetic strategies involving the formation of the central thiomorpholin-3-one (B1266464) ring and the attachment of the various substituents.
Aldol (B89426) Condensation Approaches in this compound Synthesis
Aldol condensation is a fundamental carbon-carbon bond forming reaction in organic chemistry, widely used for synthesizing β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds through the reaction of an enol or enolate with a carbonyl compound. This type of reaction is a versatile tool for constructing molecular complexity, particularly systems containing conjugated double bonds adjacent to carbonyl groups, which are features present in the benzylidene-thiomorpholin-3-one portion of this compound.
General aldol condensation approaches involve the reaction between an aldehyde or ketone containing α-protons and another carbonyl compound, typically in the presence of an acid or base catalyst. primescholars.commdpi.com For instance, crossed aldol condensation between two different carbonyl compounds can be optimized to achieve high yields of 1,2-unsaturated carbonyl compounds. primescholars.com Reaction parameters such as solvent and catalyst play crucial roles in the efficiency and selectivity of the aldol condensation. primescholars.commdpi.com While the specific application of aldol condensation in the reported synthesis of this compound was not explicitly detailed in the provided search results, the presence of the α,β-unsaturated carbonyl system within the molecule suggests that an aldol or a related condensation reaction could potentially be employed in the formation of this key structural motif. Aldol condensation has been utilized in the synthesis of other complex molecules, such as in the formation of α,β-unsaturated ketones from aldehydes and ketones in the synthesis of estrane-based inhibitors. nih.gov
Precursor Identification and Reaction Optimization Strategies
The synthesis of a complex molecule like this compound necessitates the identification of suitable starting materials (precursors) and the optimization of reaction conditions to maximize yield, purity, and efficiency. Precursor selection is guided by the target structure, aiming for commercially available or readily synthesizable compounds that can be transformed through known chemical reactions to build the molecular framework.
Reaction optimization involves systematically varying parameters such as temperature, pressure, solvent, catalyst, reactant concentrations, and reaction time to find the conditions that provide the best outcome. This often requires extensive experimentation and can be aided by analytical techniques to monitor reaction progress and product formation. While specific details regarding the precursors and optimization strategies for this compound synthesis were not extensively described in the search results, the synthesis of radiolabeled [14C]this compound implies the use of specific precursors and established synthetic routes developed by research teams, such as those at Pfizer Global Research and Development. researchgate.netresearchgate.net The successful synthesis of complex molecules for research and clinical studies underscores the application of rigorous precursor identification and reaction optimization protocols.
Radiolabeling Techniques for this compound Analogs in Research
Radiolabeling is a crucial technique in drug metabolism, pharmacokinetic, and distribution studies, allowing researchers to track the fate of a compound within a biological system. For this compound, a carbon-14 (B1195169) ([14C]) radiolabel has been successfully incorporated for use in human studies. researchgate.netresearchgate.net
[14C]this compound was synthesized with the radiolabel specifically placed at the 2-position of the 2-(4-methyl-piperazin-1-yl)-benzylidene moiety attached to the thiomorpholin-3-one ring. researchgate.netresearchgate.net This site-specific labeling allows for the tracking of the entire molecule or major fragments containing this part of the structure. The radiolabeled compound was synthesized by specialized radiochemistry groups, ensuring high radiochemical purity (≥99%) and a defined specific activity (e.g., 15.66 mCi/mmol for the free base). researchgate.net The radiochemical purity is typically determined by techniques such as High-Performance Liquid Chromatography (HPLC) with on-line radioactivity detection. researchgate.net
Studies utilizing [14C]this compound in humans have provided valuable data on its absorption, metabolism, and excretion, demonstrating the utility of radiolabeling in understanding the disposition of the compound in vivo. researchgate.netresearchgate.net
Chemical Modifications and Structural Diversity for Research Probes
Chemical modifications of a parent compound are often undertaken to explore structure-activity relationships, improve pharmacokinetic properties, or create specific research probes. While the primary focus of the search results regarding this compound modifications was on its metabolites, these metabolic products represent examples of structural variations that can inform the design of analogs for research.
Studies on this compound metabolism in humans identified several key metabolic pathways, resulting in chemically modified forms of the parent compound. These modifications include aromatic hydroxylation(s) on the benzylidene moiety, N-oxidation at the piperazine (B1678402) ring, N-demethylation, and the formation of a novel cyclized metabolite (M6) through oxidation, ring closure, and rearrangement. researchgate.netresearchgate.net An indole (B1671886) iminium ion has been suggested as an intermediate in the formation of M6, potentially via a radical mechanism. researchgate.netresearchgate.net
Specific metabolites identified include 5-hydroxythis compound (M3), this compound N-oxide (CP-609,707), and N-desmethylthis compound (CP-459,326). researchgate.net These metabolites, synthesized as reference standards, represent structural analogs of this compound with altered functional groups and potentially different chemical and biological properties. researchgate.net
| Metabolite Name | Description of Modification |
| 5-Hydroxythis compound (M3) | Aromatic hydroxylation on the benzylidene moiety. researchgate.net |
| This compound N-oxide | N-oxidation at the piperazine ring. researchgate.net |
| N-Desmethylthis compound | N-demethylation of the N-methyl group. researchgate.net |
| Cyclized Metabolite (M6) | Formed by oxidation, ring closure, and rearrangement. researchgate.netresearchgate.net |
These identified metabolic transformations highlight sites on the this compound structure amenable to chemical modification. Creating synthetic analogs incorporating similar or other modifications can provide a library of research probes to investigate the impact of specific structural changes on target interaction, metabolic stability, and other relevant properties. General chemical modification techniques are widely used to introduce new functionalities or alter existing ones in molecules to create research tools and probes. nih.govcaister.com
Molecular Target Identification and Receptor Binding Affinities of Elzasonan
Affinity of Elzasonan for 5-Hydroxytryptamine 1B Receptors
This compound is characterized as a potent and selective antagonist of the 5-hydroxytryptamine 1B (5-HT1B) receptor. researchgate.netresearchgate.netmedchemexpress.cn Studies have described this compound as exhibiting potent antagonism of 5-HT1B receptors in in vitro settings. researchgate.net Preclinical in vivo investigations have indicated that this antagonism leads to enhanced 5-HT neurotransmission. researchgate.netresearchgate.net The 5-HT1B receptor is known to regulate the synaptic release of serotonin (B10506), and thus, compounds acting as 5-HT1B antagonists have been explored as potential therapeutic agents. researchgate.net
While this compound is described as having potent affinity for the 5-HT1B receptor, specific quantitative binding affinity data, such as Ki values, were not detailed in the provided sources.
Affinity of this compound for 5-Hydroxytryptamine 1D Receptors
In addition to its activity at the 5-HT1B receptor, this compound is also identified as a 5-hydroxytryptamine 1D (5-HT1D) receptor antagonist. researchgate.netpatsnap.commedchemexpress.com this compound is considered a selective antagonist for both the 5-HT1B and 5-HT1D receptors. researchgate.netresearchgate.netwikipedia.orgiiab.me
Similar to the data available for 5-HT1B receptor affinity, the provided information describes this compound as a potent antagonist at the 5-HT1D receptor. However, specific quantitative binding affinity data (e.g., Ki values) for this compound at the 5-HT1D receptor were not found within the provided search results.
Selectivity Profile of this compound Against Other Serotonin Receptor Subtypes
This compound is described as having selectivity for the 5-HT1B and 5-HT1D receptor subtypes. researchgate.netresearchgate.netwikipedia.orgiiab.me This indicates that its affinity for these receptors is notably higher compared to other serotonin receptor subtypes. The concept of receptor selectivity is crucial in pharmacology as it relates to a compound's ability to preferentially bind to a particular receptor out of a range of potential targets. While this compound is consistently described as selective for 5-HT1B and 5-HT1D, detailed data presenting a comprehensive selectivity profile across a wide panel of serotonin receptor subtypes with specific binding constants were not available in the provided sources.
Mechanistic Pharmacology of Elzasonan
Modulation of Serotonergic Neurotransmission by Elzasonan
Role of 5-HT1B Autoreceptor Blockade
The 5-HT1B receptor is found on axonal terminals and dendrites of principal cells in brain regions such as the hippocampus. cambridge.org These receptors function as autoreceptors, negatively modulating the release of serotonin (B10506). researchgate.netnih.gov By blocking 5-HT1B autoreceptors, this compound is hypothesized to counteract this negative feedback mechanism, thereby enhancing the release of serotonin into the synaptic cleft. medkoo.comresearchgate.net Preclinical studies have demonstrated that selective 5-HT1B antagonists can potentiate 5-HT outflow. nih.gov
Role of 5-HT1D Autoreceptor Blockade
Similar to 5-HT1B receptors, 5-HT1D receptors are also G protein-coupled receptors that are coupled to the inhibition of adenylate cyclase. acnp.orgmdpi.com They are also believed to function as presynaptic autoreceptors in some species, contributing to the regulation of serotonin release. nih.gov The antagonism of 5-HT1D autoreceptors by this compound is thought to further contribute to the enhancement of serotonergic neurotransmission by reducing the inhibitory control exerted by these receptors on serotonin release. medkoo.comnih.gov Studies in guinea pigs, for instance, suggest that the 5-HT1D receptor may function as a presynaptic autoreceptor. nih.gov
Preclinical Evidence for Enhanced Serotonin Neurotransmission
Preclinical in vivo studies have provided evidence supporting the notion that this compound enhances 5-HT neurotransmission. researchgate.netresearchgate.net This enhanced neurotransmission is a key aspect of its proposed mechanism of action. medkoo.com The blockade of 5-HT1B and 5-HT1D autoreceptors is considered the primary driver of this effect, leading to increased serotonin levels in relevant brain areas. medkoo.comresearchgate.net
Neuroanatomical and Circuit-Level Investigations of this compound’s Effects
The effects of this compound on serotonergic neurotransmission are particularly relevant in brain regions implicated in mood and cognitive function, such as the hippocampus and prefrontal cortex. medkoo.comnih.gov
Impact on Hippocampal Serotonergic Function
The hippocampus is densely innervated by serotonergic fibers and plays a crucial role in emotional and cognitive processing. nih.govresearchgate.net Multiple 5-HT receptor subtypes are expressed in the hippocampus, and their modulation can influence hippocampal function. nih.govresearchgate.net this compound, by blocking 5-HT1B and 5-HT1D receptors, is thought to improve serotonergic signaling to the hippocampus. medkoo.com This improved signaling is hypothesized to contribute to potential therapeutic effects by modulating the activity of hippocampal neurons. medkoo.comnih.gov
Impact on Prefrontal Cortical Serotonergic Function
This compound (CP-448,187) is a chemical compound that has been investigated for its potential therapeutic applications, primarily in the context of neurological disorders. wikipedia.org It is characterized as a small molecule with a specific chemical structure. wikipedia.orgnih.gov
4.3. Cellular and Subcellular Mechanisms Underlying this compound Action
This compound functions as a selective antagonist of the serotonin receptors 5-HT1B and 5-HT1D. wikipedia.org These receptors are G protein-coupled receptors that play a role in modulating neurotransmission. wikipedia.org By blocking these autoreceptors, particularly those located on serotonergic neurons originating from the raphe nucleus, this compound is hypothesized to enhance the release of serotonin. wikipedia.org This increased serotonergic signaling is thought to improve neurotransmission in key brain regions involved in mood and emotion, such as the hippocampus and prefrontal cortex. wikipedia.org
Research into the metabolism of this compound has provided insights into its cellular processing. Studies using human hepatic microsomes and recombinant cytochrome P450 (CYP) enzymes have shown that this compound undergoes extensive metabolism. nih.govresearchgate.netnih.gov The primary metabolic pathways involve oxidative N-demethylation, N-oxidation, and aryl hydroxylation. nih.govresearchgate.netresearchgate.net
Specific cytochrome P450 enzymes have been identified as being involved in this compound metabolism at the cellular level. CYP3A4 has been shown to play a significant role in the formation of several metabolites, including a novel cyclized indole (B1671886) metabolite (M6), 5-hydroxythis compound (M3), and this compound N-oxide (M5). nih.govresearchgate.netnih.gov CYP2C8 is involved in the formation of another metabolite, M4, which results from oxidative N-demethylation. nih.gov While CYP2C19 was initially considered, studies suggest it plays a very minor role in the formation of M3. nih.gov The presence of cytochrome b5 has also been shown to be essential for the CYP3A4-catalyzed formation of 5-hydroxythis compound, highlighting the complex enzymatic environment at the subcellular level within hepatocytes. nih.gov
The novel cyclized indole metabolite (M6) is a major circulating metabolite in human plasma, accounting for a significant portion of the drug-related material. researchgate.netnih.govresearchgate.net This metabolite is formed through a multi-step mechanism involving oxidation, ring closure, and subsequent rearrangement. researchgate.netnih.govresearchgate.net Further oxidation of the cyclized indole metabolite can lead to the formation of an indole iminium ion metabolite (M3a), which has been implicated in metabolism-dependent covalent binding observed in liver microsome incubations. nih.govresearchgate.netnih.gov
The following table summarizes the involvement of key CYP enzymes in the metabolic pathways of this compound based on in vitro studies:
| Metabolic Pathway | Metabolite(s) Formed | Primary CYP Enzyme(s) Involved |
| Oxidative N-demethylation | M4 | CYP2C8 |
| N-oxidation | This compound N-oxide (M5) | CYP3A4 |
| Aryl hydroxylation | 5-hydroxythis compound (M3) | CYP3A4 (minor role by CYP2C19) nih.gov |
| Cyclization and Rearrangement | Cyclized indole metabolite (M6) | CYP3A4 |
| Oxidation of M6 | Indole iminium ion metabolite (M3a) | CYP3A4 |
These findings illustrate the intricate cellular and subcellular enzymatic processes that govern the metabolism and disposition of this compound, impacting its circulating forms and potential interactions within the biological system.
Preclinical Pharmacokinetics and Metabolism Studies of Elzasonan
In Vitro Metabolic Pathway Characterization
In vitro studies, particularly those using human liver microsomes and rCYP enzymes, have elucidated the primary metabolic transformations of elzasonan researchgate.netnih.gov.
Oxidative N-Demethylation Metabolites (e.g., M4 formation)
Oxidative N-demethylation is one of the primary metabolic pathways for this compound, leading to the formation of metabolite M4 researchgate.nettandfonline.com. This reaction involves the removal of a methyl group from the N-methylpiperazine moiety of this compound researchgate.nettandfonline.com. Studies using recombinant CYP enzymes have indicated that CYP2C8 is involved in the formation of M4 researchgate.netnih.gov.
N-Oxidation Metabolites (e.g., M5 formation)
N-oxidation is another significant metabolic pathway for this compound, resulting in the formation of this compound N-oxide, designated as metabolite M5 researchgate.nettandfonline.com. This reaction occurs at the piperazine (B1678402) ring nih.govresearchgate.net. Recombinant CYP studies suggest the involvement of CYP3A4 in the formation of M5 researchgate.netnih.gov.
Aryl Hydroxylation Metabolites (e.g., 5-hydroxythis compound, M3 formation)
Aryl hydroxylation of the benzylidene moiety is a major metabolic route for this compound, producing 5-hydroxythis compound, known as metabolite M3 researchgate.nettandfonline.comresearchgate.net. M3 has been identified as a major component of drug-related material in excreta, particularly in feces nih.govresearchgate.net. In vitro studies with rCYP enzymes and correlation/inhibition studies suggest that CYP3A4 is primarily responsible for the formation of M3, with a minor contribution from CYP2C19 researchgate.netnih.gov. Cytochrome b5 has been shown to be an essential component in the CYP3A4-catalyzed formation of 5-hydroxythis compound researchgate.netnih.gov.
Cyclized Indole (B1671886) Metabolite Formation (e.g., M6)
This compound is also metabolized to a novel cyclized indole metabolite, referred to as M6 researchgate.netnih.govtandfonline.com. A mechanism for the formation of M6 has been proposed nih.gov. M6 has been identified as a major human circulating metabolite, accounting for a significant percentage of the total radioactivity in plasma following oral administration of radiolabeled this compound nih.govdp.techresearchgate.net. Studies with rCYP enzymes indicate the involvement of CYP3A4 in the pathway leading to M6 researchgate.netnih.gov.
Iminium Ion Metabolite Generation (e.g., M3a)
The novel cyclized indole metabolite (M6) can undergo subsequent oxidation to form an iminium ion metabolite, designated as M3a researchgate.nettandfonline.com. Data from liver microsome incubations suggest that an indole iminium ion is involved in metabolism-dependent covalent binding of drug-related material nih.govresearchgate.net. While M3a formation was observed in preclinical species, subsequent oxidation of M6 to form M3a was not detected in humans tandfonline.com. CYP3A4 has been implicated in the pathways leading to M3a formation researchgate.netnih.gov.
Enzymatic Biotransformation Systems Analysis
In vitro studies have identified the key cytochrome P450 enzymes involved in the metabolism of this compound. Recombinant CYP enzyme studies demonstrated the involvement of CYP3A4 in the formation of metabolites M3a, M3, M5, and M6 researchgate.netnih.gov. CYP2C8 was found to be involved in the formation of metabolite M4 researchgate.netnih.gov. Correlation and inhibition studies further supported the primary role of CYP3A4 in M3 formation, with a minor role for CYP2C19 researchgate.netnih.gov. The presence of cytochrome b5 was found to be essential for the CYP3A4-catalyzed formation of 5-hydroxythis compound (M3) researchgate.netnih.gov. These findings highlight the importance of CYP3A4 and CYP2C8 in the in vitro biotransformation of this compound in human liver microsomes researchgate.netnih.gov.
Summary of Key In Vitro Metabolic Pathways and Metabolites:
| Metabolic Pathway | Example Metabolite | Metabolite Designation | Involved CYP Enzymes (In Vitro) |
| Oxidative N-Demethylation | - | M4 | CYP2C8 |
| N-Oxidation | This compound N-oxide | M5 | CYP3A4 |
| Aryl Hydroxylation | 5-hydroxythis compound | M3 | CYP3A4 (primarily), CYP2C19 (minor) |
| Cyclized Indole Formation | - | M6 | CYP3A4 |
| Iminium Ion Generation | Indole iminium ion | M3a | CYP3A4 |
Metabolite Abundance (Human Plasma/Excreta - Example Data from Literature):
| Matrix | Metabolite | Approximate Contribution to Total Radioactivity |
| Plasma | M6 (Cyclized Indole) | ~65% nih.govresearchgate.net |
| Excreta | M3 (5-hydroxythis compound) | ~34% (Feces) nih.govresearchgate.net |
| Excreta | Parent Drug | ~10% (Urine and Feces unchanged) researchgate.net |
Cytochrome P450 Isoform Contributions
Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of this compound. researchgate.netnih.gov Studies using recombinant CYP enzymes have helped to identify the specific isoforms involved in the formation of various metabolites. researchgate.netnih.gov
CYP3A4: This isoform has been shown to be involved in the pathways leading to the formation of several metabolites, including the iminium ion metabolite (M3a), 5-hydroxythis compound (M3), this compound N-oxide (M5), and the cyclized indole metabolite (M6). researchgate.netnih.gov Correlation and inhibition studies suggest that CYP3A4 is primarily responsible for the formation of 5-hydroxythis compound (M3). researchgate.netnih.govresearchgate.net
CYP2C8: This isoform is involved in the formation of the N-demethylated metabolite (M4). researchgate.netnih.gov CYP2C8 is highly expressed in human liver and is known to metabolize numerous drugs. researchgate.net
CYP2C19: This isoform appears to play a very minor role in the formation of 5-hydroxythis compound (M3). researchgate.netnih.govresearchgate.net
Role of Cytochrome b5 in P450-Mediated Metabolism
Cytochrome b5 has been shown to be an essential component in the CYP3A4-catalyzed formation of 5-hydroxythis compound. researchgate.netnih.gov Its presence provides insights into the differences observed between metabolic rates in human liver microsomes and those observed with recombinant CYP enzymes alone. researchgate.netnih.gov Cytochrome b5 can facilitate certain CYP3A4-catalyzed oxidations by complexing with CYP3A4 and enhancing its reduction by NADPH-CYP reductase, without directly transferring electrons to the CYP enzyme. researchgate.netresearchgate.net
Methodologies Utilizing Hepatic Microsomes
In vitro metabolism studies of this compound have extensively utilized hepatic microsomes from both humans and preclinical species, as well as recombinant heterologously expressed P450 enzymes (rCYP). researchgate.nettandfonline.comnih.gov These methodologies are valuable tools for quantitatively determining drug metabolism pathways and identifying the specific enzymes responsible. researchgate.nettandfonline.com Normalizing the rCYP data relative to the levels of each CYP form in native human liver microsomes helps to better assess the contribution of each recombinant CYP in the metabolism of this compound. researchgate.netnih.gov Recombinant CYP3A4 containing cytochrome b5 has been found to be a useful model for predicting the rates of liver microsome P450-dependent drug oxidations. researchgate.netnih.gov
Investigation of Metabolism-Dependent Covalent Binding Phenomena
Metabolism-dependent covalent binding of drug-related material has been observed upon incubation of this compound with liver microsomes. researchgate.netnih.govresearchgate.netdp.tech Data suggest that an indole iminium ion intermediate is involved in this process. researchgate.netnih.govresearchgate.net Early investigation of the metabolism of new compounds, including the assessment of bioactivation potential and the formation of reactive metabolites, is crucial in drug discovery and development. researchgate.net
Tautomerism in this compound Metabolite Formation and Disposition
Tautomerism can influence drug metabolism, although it has received less attention compared to other metabolic processes. tandfonline.comtandfonline.com Different tautomers can be metabolized by enzymes or converted non-enzymatically at varying rates. tandfonline.comtandfonline.com
Indole Iminium Ion Tautomeric Equilibria and Its Significance
Tautomerism has been reported in the context of this compound metabolism, specifically via the formation of the indole iminium ion metabolite. tandfonline.comtandfonline.com This metabolite is formed through ring closure and rearrangement involving proton migration. tandfonline.comtandfonline.com The iminium ion intermediate and its corresponding carbinolamine exist in a pH-dependent equilibrium. researchgate.net Under acidic conditions, the iminium ion is likely the predominant form. researchgate.net At physiological pH (7.4), both forms coexist, with the equilibrium potentially shifting towards the iminium ion. researchgate.net The indole iminium ion metabolite can be formed through the oxidation of the cyclized indole metabolite (M6). researchgate.netresearchgate.nettandfonline.com
Implications for Metabolite Elimination Pathways in Preclinical Models
The indole iminium ion metabolite (M3a), formed via the oxidation of the cyclized indole metabolite (M6), has been detected in preclinical species. tandfonline.com However, this metabolite was not detected in humans. tandfonline.com Tautomerism may play a role in converting metabolites into forms that facilitate their elimination. tandfonline.comtandfonline.com For this compound, the indole iminium ion metabolite was not detected in urine but was excreted through feces in preclinical models. tandfonline.comtandfonline.com The major component of drug-related material in the excreta in humans was 5-hydroxythis compound (M3), found predominantly in feces. researchgate.netnih.govresearchgate.net The cyclized indole metabolite (M6) was the major circulating metabolite in human plasma. researchgate.netnih.govresearchgate.net
Here is a summary of the key enzymes and metabolites discussed:
| Enzyme/Metabolite | Role in this compound Metabolism |
| CYP3A4 | Involved in formation of M3a, M3, M5, and M6; primarily responsible for M3 formation. researchgate.netnih.gov |
| CYP2C8 | Involved in formation of M4. researchgate.netnih.gov |
| CYP2C19 | Plays a minor role in M3 formation. researchgate.netnih.gov |
| Cytochrome b5 | Enhances CYP3A4-catalyzed 5-hydroxythis compound formation. researchgate.netnih.gov |
| 5-hydroxythis compound (M3) | Major fecal metabolite in humans. researchgate.netnih.govresearchgate.net |
| N-demethylated metabolite (M4) | Formed via oxidative N-demethylation by CYP2C8. researchgate.netnih.gov |
| This compound N-oxide (M5) | Formed via oxidation. researchgate.netnih.gov |
| Cyclized indole metabolite (M6) | Major circulating metabolite in humans; formed via oxidation, ring closure, rearrangement. researchgate.netnih.govresearchgate.nettandfonline.com |
| Indole iminium ion metabolite (M3a) | Formed by oxidation of M6; involved in covalent binding; detected in preclinical species. researchgate.netnih.govresearchgate.nettandfonline.com |
Pharmacokinetic Profile in Non-Human Species
Pharmacokinetic studies of this compound have been conducted in various non-human species, including rats and dogs. These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and eliminated in different biological systems before potential human trials.
Research findings indicate that the metabolic pathways of this compound in animal species are qualitatively similar to those observed in humans. researchgate.net However, there can be quantitative differences in the formation of specific metabolites. For instance, a novel cyclized indole metabolite (M6), which is a major circulating metabolite in humans, was detected at considerably lower levels in the plasma of preclinical species compared to humans. researchgate.netnih.gov
While specific detailed pharmacokinetic parameters such as half-life, clearance, and bioavailability for this compound in individual non-human species were not extensively available in the provided search results, the general understanding is that preclinical animal data are used to predict human pharmacokinetics, although the reliability of this prediction can vary depending on the compound and the species used. nih.govresearchgate.net Non-human primates are often considered more predictive of human oral exposure compared to rats or dogs for some xenobiotics. nih.gov
Metabolic stability studies in vitro using liver microsomes, cytosols, and hepatocytes from various species, including mice, rats, dogs, and monkeys, have shown that this compound is generally stable. biorxiv.org The unbound fraction of this compound in plasma was reported to be similar across rat, mouse, dog, and monkey (62-64%), while it was higher in humans (~78%), suggesting low plasma protein binding in these preclinical species. biorxiv.org The blood-to-plasma partitioning ratio for this compound was approximately 1.2 in all tested species. biorxiv.org
Although direct comparative pharmacokinetic data tables for this compound across different non-human species were not found, the general principles of preclinical pharmacokinetic evaluation involve assessing parameters like plasma clearance, volume of distribution, and bioavailability in relevant animal models. These data, along with in vitro metabolism studies, help to build a comprehensive picture of the compound's fate in vivo and inform predictions for human pharmacokinetics.
Based on the available information, while the metabolic pathways show qualitative similarities, there are quantitative differences in metabolite formation between preclinical species and humans. The compound appears to have low plasma protein binding across tested non-human species.
Structure Activity Relationship Sar and Computational Studies of Elzasonan and Analogs
Quantitative Structure-Activity Relationship (QSAR) Modeling of Elzasonan Derivatives
QSAR modeling aims to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. While specific QSAR studies focused solely on this compound derivatives are not extensively detailed in the provided search results, QSAR methods, including Hansch analysis and CoMFA (Comparative Molecular Field Analysis), have been applied to characterize the structure-affinity relationships of other compounds targeting 5-HT1B/1D receptors, such as 2-(benzyl)imidazolines and related analogs researchgate.netresearchgate.net. These studies often reveal the importance of properties like lipophilicity and steric and electrostatic fields for receptor binding researchgate.net. The application of such methods to this compound derivatives would involve correlating variations in their chemical structures with their observed binding affinities or functional activities at the 5-HT1B/1D receptors.
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Analysis
3D-QSAR techniques, like CoMFA and CoMSIA, extend traditional QSAR by considering the three-dimensional properties of molecules and their interactions with the receptor site. These methods can provide insights into the spatial and electronic requirements for optimal binding. 3D-QSAR has been successfully applied to study the binding affinities of other 5-HT1D receptor agonists, such as triptans, showing correlations between predicted and experimental binding data researchgate.net. Steric and hydrogen bond acceptor properties have been identified as significant contributors to activity in some 3D-QSAR models of serotonin (B10506) receptor ligands mdpi.com. Applying 3D-QSAR to this compound and its analogs would help to elucidate the specific 3D structural features that are crucial for their antagonistic activity at the 5-HT1B/1D receptors.
Molecular Docking and Dynamics Simulations in Receptor Interaction Characterization
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor. Molecular dynamics simulations further explore the dynamic behavior of the ligand-receptor complex over time, providing insights into stability and conformational changes. These methods are valuable for characterizing the interactions between this compound and the 5-HT1B/1D receptors at an atomic level. Molecular docking has been used to identify potential binding sites and interactions of ligands with the 5-HT1B receptor frontiersin.orgresearchgate.netherbmedpharmacol.com. For example, docking studies with other 5-HT1B ligands have shown their interaction within the receptor's binding pocket frontiersin.orgresearchgate.net. Molecular dynamics simulations can complement docking by assessing the stability of the predicted binding poses and the flexibility of the receptor-ligand complex herbmedpharmacol.com. Applying these techniques to this compound would involve docking this compound into the known structures of 5-HT1B and 5-HT1D receptors (if available) to predict its binding mode and then running molecular dynamics simulations to evaluate the stability and key interactions over time.
Identification of Key Pharmacophoric Features for 5-HT1B/1D Receptor Antagonism
A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. Identifying the key pharmacophoric features for 5-HT1B/1D receptor antagonism based on the structure of this compound and its active analogs is crucial for rational drug design. While specific pharmacophore models for this compound are not detailed, studies on other 5-HT1D agonists have defined a basic pharmacophore consisting of an aromatic ring and a nitrogen atom at specific relative positions researchgate.net. For antagonists like this compound, the pharmacophore would likely involve features that allow it to bind to the receptor in a way that prevents agonist binding or receptor activation. This could involve specific hydrogen bond acceptors/donors, hydrophobic regions, or charged centers strategically positioned to interact with complementary residues in the receptor binding site.
Application of Computer-Aided Drug Design (CADD) Principles to this compound Analogs
Computer-Aided Drug Design (CADD) encompasses a range of computational tools and techniques used to facilitate the discovery and optimization of new drug candidates. Principles of CADD, including virtual screening, molecular docking, QSAR, and molecular dynamics simulations, can be applied to design and evaluate novel this compound analogs with potentially improved activity, selectivity, or pharmacokinetic properties. CADD has been used in the search for new ligands targeting various receptors, including serotonin receptors herbmedpharmacol.comresearchgate.net. By applying CADD principles, researchers can computationally design and predict the properties of new compounds before their synthesis, potentially accelerating the drug discovery process. This could involve designing analogs with modifications aimed at enhancing favorable interactions identified through docking and dynamics studies or improving properties based on QSAR models.
Advanced Research Methodologies and Future Directions in Elzasonan Research
Application of Advanced Spectroscopic Techniques for Metabolite Elucidation (e.g., NMR, Mass Spectrometry)
Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in the elucidation of drug metabolites. These techniques have been applied to study the metabolic fate of elzasonan. Analysis of excreta and plasma from studies in humans utilizing mass spectrometry and NMR spectroscopy allowed for the elucidation of this compound metabolite structures. nih.gov
Specifically, these methods were instrumental in identifying the major metabolic pathways of this compound, which include aromatic hydroxylation of the benzylidene moiety, N-oxidation at the piperazine (B1678402) ring, N-demethylation, indirect glucuronidation, and oxidation, ring closure, and subsequent rearrangement to form a novel cyclized indole (B1671886) metabolite (M6). nih.gov The major component of drug-related material in the excreta was identified as 5-hydroxythis compound (M3) using these techniques. nih.gov NMR spectra of this compound and its indole iminium metabolite have been obtained, further aiding in structural confirmation. researchgate.net MS-based metabolomics offers high sensitivity and selectivity, while NMR provides high reproducibility and does not necessitate extensive sample preparation steps like separation or derivatization, although its sensitivity is generally lower than MS. researchgate.net The combination of these techniques provides a powerful approach for comprehensive metabolite identification and structural characterization.
Integration of Proteomics and Metabolomics in this compound Research
The integration of proteomics and metabolomics, often referred to as multi-omics, offers a systems-level view of biological processes by simultaneously analyzing proteins and metabolites. While specific studies detailing the integrated application of proteomics and metabolomics specifically to this compound research were not found, the value of such an approach in understanding drug action and metabolism is well-established in the broader scientific community.
Proteomics focuses on the large-scale study of proteins, while metabolomics is concerned with the intermediates and products of biochemical networks. mdc-berlin.de Integrating these approaches can provide a more comprehensive understanding of how a drug like this compound affects cellular pathways and how its metabolism, mediated by enzymes (proteins), influences the cellular metabolic state. This integrated view can help decipher the crosstalk between metabolism and protein function and investigate disease mechanisms. mdc-berlin.de Mass spectrometry is a major technique used in both proteomics and metabolomics. nih.gov Applying these integrated approaches could potentially reveal novel insights into the downstream effects of 5-HT1B receptor antagonism and how individual variability in protein expression (e.g., metabolizing enzymes) might influence this compound's metabolic profile and pharmacological effects.
Novel In Vitro Models for this compound Metabolism and Pharmacology Studies
In vitro models are essential for studying drug metabolism and pharmacology in a controlled environment. Research on this compound has utilized in vitro systems, including hepatic microsomes from humans and recombinant heterologously expressed P450 enzymes (rCYP), to investigate its metabolism. nih.govresearchgate.net
These studies have shown that this compound metabolism primarily occurs via oxidative N-demethylation to form metabolite M4 and oxidation reactions yielding this compound N-oxide (M5) and 5-hydroxythis compound (M3). nih.govresearchgate.net The novel cyclized indole metabolite (M6) and its subsequent oxidation product, the iminium ion metabolite (M3a), were also observed in vitro. nih.govresearchgate.net The use of recombinant CYP enzymes, particularly CYP3A4 and CYP2C8, has helped identify the specific enzymes involved in the formation of various metabolites. nih.govresearchgate.net Recombinant CYP3A4 containing cytochrome b5 has been highlighted as a useful model for predicting rates of liver microsome P450-dependent drug oxidations. nih.govresearchgate.net While these models have been instrumental, the development of more complex in vitro systems, such as 3D cell cultures, organ-on-a-chip models, or co-culture systems mimicking the liver microenvironment, could potentially offer more physiologically relevant insights into this compound metabolism and potential drug interactions. In vitro assays are generally crucial for assessing drug metabolism and pharmacokinetic properties early in drug development. labcorp.com
Ex Vivo Studies of this compound's Receptor Occupancy and Functional Effects
Ex vivo receptor occupancy studies are vital for determining the extent to which a drug engages its target receptor in living tissue after administration to an animal. This technique involves administering the test compound to an animal, harvesting the relevant tissue (e.g., brain regions) at a specific time point, and then measuring the degree to which the administered drug inhibits the binding of a radiolabeled ligand to the receptor in tissue sections. giffordbioscience.comsygnaturediscovery.com
This method allows researchers to establish a relationship between the administered dose or plasma concentration of the drug and the level of receptor occupancy. giffordbioscience.com For a receptor antagonist like this compound, ex vivo occupancy studies can directly demonstrate that the compound reaches its target (the 5-HT1B receptor) in relevant tissues and occupies it in a dose-dependent manner. nih.gov This provides crucial data for understanding the pharmacodynamics of the compound and correlating receptor engagement with observed functional effects in behavioral or physiological studies. Ex vivo studies can determine central receptor occupancy across different doses and brain regions, as well as the time course of occupancy. sygnaturediscovery.com
Computational Approaches for Predicting and Optimizing this compound-like Compounds
Computational approaches play a significant role in modern drug discovery and development, aiding in the prediction of drug properties, optimization of chemical structures, and understanding of drug-target interactions. While specific computational studies focused on optimizing this compound itself were not prominently detailed in the search results, the application of these methods to compounds targeting similar receptors or with similar structural features is common.
Computational tools are used to estimate ADME (Absorption, Distribution, Metabolism, and Excretion) properties and optimize new chemical entities. tandfonline.com They can be used to predict metabolic pathways and potential liabilities. The observed tautomerism in this compound, leading to the formation of the indole iminium ion metabolite, is an example of a chemical property that can be investigated and potentially predicted using computational chemistry techniques. tandfonline.com Furthermore, computational modeling, such as molecular docking and molecular dynamics simulations, can provide insights into how this compound binds to the 5-HT1B receptor at an atomic level, helping to understand the basis for its selectivity and potency. These approaches can also be used to screen virtual libraries of compounds to identify potential new 5-HT1B/1D receptor antagonists with improved properties. Computational models are also being used in areas like endocrine disruptor screening. epa.gov
Future Research Avenues for 5-HT1B/1D Receptor Antagonists in Neurological Research
Research into 5-HT1B/1D receptor antagonists continues to explore their potential in treating various neurological and psychiatric disorders. While this compound's development for Major Depressive Disorder (MDD) was discontinued, the underlying rationale for targeting the 5-HT1B receptor in depression and other conditions remains an active area of investigation. nih.gov
Future research avenues for 5-HT1B/1D receptor antagonists include exploring their potential in:
Depression: The blockade of terminal 5-HT1B receptors has been proposed as a strategy for developing faster-acting antidepressants by theoretically mimicking receptor desensitization. researchgate.neteurekaselect.comnih.gov Further studies are needed to fully understand the role of 5-HT1B receptors in depression and to develop more effective antagonists. d-nb.info
Obsessive-Compulsive Disorder (OCD): It has been suggested that supersensitive 5-HT1B/1D receptors may be involved in the pathophysiology of OCD. researchgate.neteurekaselect.comnih.gov Research into antagonists could explore this potential link.
Other Neurological Conditions: Beyond depression and OCD, 5-HT1B/1D receptor antagonists could be investigated for their potential in other conditions where serotonergic dysfunction is implicated, such as anxiety disorders or substance dependence, building on the broader understanding of serotonin's role in the brain. researchgate.netd-nb.info
Developing More Selective Ligands: The human 5-HT1B and 5-HT1D receptors are highly similar, and the lack of highly selective ligands has hampered understanding their precise functions. researchgate.neteurekaselect.comnih.gov Future research is needed to develop more selective antagonists to better dissect the roles of each receptor subtype.
Combination Therapies: Investigating the potential of 5-HT1B/1D antagonists in combination with other pharmacological agents could be a fruitful avenue, similar to the approach taken with multimodal antidepressants. nih.gov
The lessons learned from compounds like this compound, including insights into their metabolism and the challenges encountered in clinical development, will inform future research and the design of novel 5-HT1B/1D receptor antagonists with improved pharmacological properties and therapeutic profiles.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on Elzasonan’s mechanism of action?
- Methodological Answer :
- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:
- Feasibility: Ensure access to this compound samples and validated assay protocols.
- Novelty: Identify gaps in existing literature (e.g., unexplored signaling pathways).
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies:
- Population: Target cell lines or model organisms.
- Intervention: Dosage ranges of this compound.
- Comparison: Control groups with placebo or analogous compounds.
- Outcome: Quantifiable metrics (e.g., receptor binding affinity).
- Avoid overly broad questions like “How does this compound work?”; instead, specify variables (e.g., “How does this compound modulate serotonin receptor 5-HT1A in murine models?”) .
Q. What methodologies are recommended for conducting a systematic literature review on this compound?
- Methodological Answer :
- Step 1 : Use semantic search tools (e.g., Google Dataset Search, Mendeley Data) with keywords like “this compound pharmacokinetics” or “this compound in vitro studies” to identify relevant datasets .
- Step 2 : Filter results by relevance using criteria such as:
- Data Completeness: Availability of raw data and metadata.
- Source Reputation: Peer-reviewed journals vs. preprint repositories.
- Step 3 : Organize findings into a comparative table:
| Study ID | Model System | Dosage (mg/kg) | Key Finding | Data Quality Score (1–5) |
|---|---|---|---|---|
| S1 | Murine | 10 | ↑ 5-HT1A binding | 4.2 |
| S2 | Human neurons | 5 | No effect on reuptake | 3.8 |
- Synthesize contradictions (e.g., species-specific responses) and prioritize high-quality studies for further validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across studies?
- Methodological Answer :
- Step 1 : Conduct a meta-analysis of study designs:
- Compare sample sizes, blinding protocols, and statistical power (e.g., small-n studies vs. large-scale trials) .
- Evaluate confounding variables (e.g., differences in solvent formulations affecting bioavailability).
- Step 2 : Replicate key experiments with standardized protocols:
- Use harmonized dosages, vehicle controls, and assay conditions (e.g., pH, temperature) .
- Step 3 : Apply sensitivity analysis to identify outlier datasets:
- Example: Use Grubbs’ test to detect statistically significant outliers in binding affinity measurements .
- Document unresolved contradictions as limitations and propose follow-up studies (e.g., cross-species comparative analyses) .
Q. What are best practices for ensuring reproducibility in this compound synthesis experiments?
- Methodological Answer :
- Step 1 : Provide granular experimental details in supplementary materials:
- Include reaction conditions (e.g., temperature, catalysts), purification methods, and spectroscopic validation data (e.g., NMR, HPLC traces) .
- Step 2 : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Deposit raw data in repositories like Figshare with unique DOIs.
- Use standardized metadata (e.g., SMILES notation for chemical structures) .
- Step 3 : Validate purity and identity:
- For novel derivatives, report ≥95% purity via HPLC and confirm structural identity through X-ray crystallography or mass spectrometry .
Q. How can researchers optimize in vivo experimental designs for this compound toxicity studies?
- Methodological Answer :
- Step 1 : Define endpoints a priori (e.g., LD50, organ histopathology scores) to avoid bias .
- Step 2 : Use stratified randomization to allocate subjects into control and treatment groups, ensuring balanced baseline characteristics (e.g., weight, age) .
- Step 3 : Implement blinded data analysis to minimize observer bias .
- Step 4 : Report negative results transparently (e.g., “No hepatotoxicity observed at ≤20 mg/kg”) to combat publication bias .
Data Management and Analysis
Q. What strategies improve the interpretability of large-scale omics datasets for this compound research?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
